molecular formula C12H12KNO3 B6182927 potassium 2-oxo-1-phenylpiperidine-3-carboxylate CAS No. 2613382-71-9

potassium 2-oxo-1-phenylpiperidine-3-carboxylate

Cat. No.: B6182927
CAS No.: 2613382-71-9
M. Wt: 257.3
InChI Key:
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Description

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C12H13NO3K It is a potassium salt of 2-oxo-1-phenylpiperidine-3-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 2-oxo-1-phenylpiperidine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and crystallizers to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-1-phenylpiperidine-3-carboxylic acid derivatives.

    Reduction: Formation of 2-hydroxy-1-phenylpiperidine-3-carboxylate.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 2-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-1-phenylpiperidine-3-carboxylic acid: The parent acid form of the compound.

    2-hydroxy-1-phenylpiperidine-3-carboxylate: A reduced form of the compound.

    Substituted phenyl derivatives: Compounds with various substituents on the phenyl ring.

Uniqueness

Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

2613382-71-9

Molecular Formula

C12H12KNO3

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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